Bitoscanate (CAS: 4044-65-9), chemically known as 1,4-phenylene diisothiocyanate (PDITC), is a highly reactive, para-substituted aromatic homobifunctional crosslinker. Presenting as a crystalline solid with a melting point of approximately 132 °C, it is practically insoluble in water but readily soluble in organic solvents such as chloroform, acetone, and dimethyl sulfoxide (DMSO) [1]. While historically utilized as an anthelmintic agent, its modern procurement value lies in its role as a rigid structural building block for advanced materials and bioconjugation. The dual isothiocyanate groups react efficiently with primary amines to form stable, oxygen-free thiourea linkages. This specific reactivity profile makes it a critical precursor for the synthesis of high-k dielectric polythioureas, covalent organic frameworks (COFs) for energy storage, and molecular layer deposition (MLD) thin films, where the rigid para-aromatic backbone enforces optimal interdomain spacing and thermal stability [2].
Substituting 1,4-phenylene diisothiocyanate with its structural isomers or oxygen analogs compromises process yield and material performance. When buyers substitute the para-isomer (1,4-PDITC) with the meta-isomer (1,3-phenylene diisothiocyanate), the altered geometric constraints induce severe steric stress during surface functionalization, leading to the degradation of underlying silane layers and a drastic reduction in immobilized target molecules[1]. Furthermore, substituting with the isocyanate analog (1,4-phenylene diisocyanate, PDIC) shifts the resulting polymer chemistry from polythioureas to polyureas. Aromatic polyureas synthesized from PDIC are typically sensitive to light, changing color upon exposure, and lack the specific conformational hydrogen-bonding arrays that thiourea linkages provide for high-dielectric energy storage [2]. Consequently, for applications requiring oxygen-free linkages, high breakdown strength, or non-destructive solid-phase bioconjugation, 1,4-PDITC cannot be generically replaced.
In the fabrication of solid-phase biosensors, the choice of crosslinker geometry dictates the stability of the functionalized surface. A study evaluating short linkers for enzyme immobilization on silanized surfaces demonstrated that 1,4-phenylene diisothiocyanate (PDC) allowed successful, stable covalent enzyme binding. In contrast, utilizing the meta-isomer, 1,3-phenylene diisothiocyanate (MDC), caused active degradation of the underlying silane layer upon enzyme adsorption, significantly lowering the total amount of immobilized molecules [1].
| Evidence Dimension | Silane layer stability and immobilization efficiency |
| Target Compound Data | 1,4-PDITC: Stable silane layer, high enzyme immobilization yield |
| Comparator Or Baseline | 1,3-PDITC (MDC): Silane layer degradation, significantly lowered immobilization |
| Quantified Difference | Para-geometry prevents substrate degradation seen with meta-geometry |
| Conditions | Enzyme (G6PDH) immobilization on silane-modified surfaces monitored via QCM-D and XPS |
Procuring the para-isomer is essential for diagnostic and biosensor manufacturers to ensure high-yield probe immobilization without destroying the underlying substrate.
For advanced energy storage, 1,4-phenylene diisothiocyanate acts as a critical linker in synthesizing thiourea-based Covalent Organic Gels (COGs) for Li-S battery cathodes. When crosslinked with tetrakis(4-aminophenyl)methane, the resulting COG encapsulates carbon nanotube/sulfur networks, enabling an ultrahigh sulfur loading of 12.6 mg/cm² and an initial areal capacity of 13.7 mAh/cm² at 0.1 C. By comparison, standard PVDF binders fail at high loadings, achieving only 3.01 mAh/cm² at an attempted 8.3 mg/cm² loading [1].
| Evidence Dimension | Areal capacity and sulfur loading limits |
| Target Compound Data | PDITC-COG Binder: 13.7 mAh/cm² at 12.6 mg/cm² sulfur loading |
| Comparator Or Baseline | Standard PVDF Binder: 3.01 mAh/cm² at 8.3 mg/cm² sulfur loading |
| Quantified Difference | >350% increase in functional areal capacity at extreme sulfur loadings |
| Conditions | Freestanding CNT/S/COG electrodes tested at 0.1 C over 100 cycles |
Battery developers must select PDITC to synthesize COF/COG binders that physically prevent polysulfide shuttling and support commercially viable sulfur loadings.
In the synthesis of energy-storable dielectrics, block copolymers utilizing 1,4-phenylene diisothiocyanate to form polythiourea (PTU) segments demonstrate exceptional electrical properties. The rigid para-aromatic spacer optimizes interdomain spacing and conformational hydrogen-bonding arrays. This architecture enhances the breakdown strength to 563 MV/m and achieves an extraordinary energy density of 10.7 J/cm³, vastly outperforming standard non-polar block baselines and aliphatic PTU variants that suffer from lower dipole density and inferior localized segmental motion [1].
| Evidence Dimension | Dielectric breakdown strength and energy density |
| Target Compound Data | PDITC-based block copolymer: 563 MV/m breakdown strength, 10.7 J/cm³ energy density |
| Comparator Or Baseline | Standard PMSEMA prepolymer baseline: 264 MV/m breakdown strength |
| Quantified Difference | 113% enhancement in breakdown strength via PDITC-derived polythiourea integration |
| Conditions | End-group-modified PMSEMA prepolymers via RAFT polymerization reacted with 1,4-PDITC |
Procuring PDITC as a monomer is critical for materials engineers designing next-generation film capacitors that require simultaneous high dielectric constants and extreme breakdown voltages.
For nanoscale protective coatings, 1,4-phenylene diisothiocyanate enables the vapor-phase Molecular Layer Deposition (MLD) of oxygen-free polythiourea films when reacted with ethylenediamine. These films exhibit a highly controlled, constant growth rate of 1.9 to 2.8 Å per cycle and maintain chemical integrity up to 200 °C under vacuum annealing. In contrast, utilizing 1,4-phenylene diisocyanate (PDIC) produces aromatic polyureas that contain oxygen linkages and are characteristically sensitive to light, undergoing undesirable color changes upon exposure [1].
| Evidence Dimension | Film linkage chemistry and environmental stability |
| Target Compound Data | 1,4-PDITC: Oxygen-free thiourea linkages, stable to 200 °C, light-stable |
| Comparator Or Baseline | 1,4-PDIC: Oxygen-containing urea linkages, light-sensitive (color changing) |
| Quantified Difference | Elimination of oxygen linkages and photolytic color degradation |
| Conditions | MLD cycling at 50 °C on silica substrates, followed by 50 mTorr N2 vacuum annealing |
Semiconductor and nanofabrication buyers should select PDITC over PDIC to deposit highly conformal, light-stable, oxygen-free organic nanolaminates.
Where this compound is the right choice: Manufacturing environments producing diagnostic microarrays or enzyme-linked biosensors. Because 1,4-PDITC covalently links primary amines without degrading underlying functionalized silane layers (unlike its meta-isomer), it ensures maximum surface coverage and reproducible assay performance [1].
Where this compound is the right choice: R&D and pilot-scale synthesis of advanced dielectric materials. PDITC is the optimal monomer for polyaddition reactions forming block copolythioureas, providing the rigid para-aromatic backbone necessary to push dielectric breakdown strengths beyond 500 MV/m while maintaining high energy density [2].
Where this compound is the right choice: Battery engineering workflows aiming to commercialize high-loading lithium-sulfur cells. PDITC acts as a structural crosslinker to form Covalent Organic Gels (COGs) that successfully entrap polysulfides, allowing sulfur loadings to exceed 12 mg/cm²—a threshold where conventional PVDF binders structurally fail [3].
Where this compound is the right choice: Nanofabrication facilities requiring conformal, oxygen-free organic thin films. Used as a vapor-phase precursor alongside diamines, PDITC enables the precise, layer-by-layer growth of polythiourea films that are thermally stable up to 200 °C and avoid the light-sensitivity issues inherent to polyureas derived from isocyanate analogs [4].
Corrosive;Acute Toxic;Irritant;Health Hazard